molecular formula C26H30N6O4 B3890405 4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE

4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE

Cat. No.: B3890405
M. Wt: 490.6 g/mol
InChI Key: OZBBPCAWAWIKND-UHFFFAOYSA-N
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Description

4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a benzoylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of the pyrazolone core This can be achieved through the condensation of appropriate hydrazines with β-keto esters

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the benzoylpiperazine moiety.

Scientific Research Applications

4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Similar structure but with a methoxy group instead of a nitro group.

    4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-CHLOROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

4-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-2-6-24-23(26(34)31(28-24)21-9-11-22(12-10-21)32(35)36)19-27-13-14-29-15-17-30(18-16-29)25(33)20-7-4-3-5-8-20/h3-5,7-12,19,28H,2,6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBBPCAWAWIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
Reactant of Route 4
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
Reactant of Route 5
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
Reactant of Route 6
4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE

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